2',4'-Dihydroxy-3-methoxychalcone
Description
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-4-2-3-11(9-13)5-8-15(18)14-7-6-12(17)10-16(14)19/h2-10,17,19H,1H3/b8-5+ |
InChI Key |
AACDPQIFRBEZFP-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Mechanism Summary
The base deprotonates the α-hydrogen of the acetophenone to form an enolate ion, which then nucleophilically attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone structure characteristic of chalcones.
Representative Data from Literature
| Parameter | Details |
|---|---|
| Catalyst | NaOH (solid or aqueous) |
| Solvent | Ethanol or methanol |
| Temperature | Room temperature to 70 °C |
| Reaction Time | 30 min to 6 hours |
| Yield | 70–95% |
| Purification | Recrystallization from ethanol or column chromatography |
| Characterization | 1H-NMR, 13C-NMR, TLC monitoring |
This method is well-established and provides good yields with relatively simple workup procedures.
Solvent-Free Grinding Technique (Green Chemistry Approach)
A notable advancement in chalcone synthesis is the solvent-free grinding method, which aligns with green chemistry principles by minimizing solvent use and energy consumption.
- Method: Reactants (3-methoxyacetophenone and 2,4-dihydroxybenzaldehyde) are ground together in a mortar with a catalytic amount of solid NaOH at room temperature.
- Reaction Time: Typically 4 to 30 minutes
- Yields: Moderate to high (32.5% to 84% reported depending on substrate and conditions)
- Advantages: Short reaction time, no solvent, energy efficient, environmentally benign
Process Details
The mechanical energy from grinding induces frictional heat, accelerating the Claisen-Schmidt condensation without solvent. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is diluted with cold water and acidified to precipitate the chalcone, which is then purified by recrystallization.
Example Outcome
- Yield: Approximately 32.5% for 4-hydroxy-4'-methoxychalcone analogs; other derivatives have yielded up to 84%.
- Product: Yellow crystalline solids characterized by 1H-NMR and 13C-NMR confirming chalcone structure.
This method is particularly advantageous for scale-up and sustainable chemistry applications.
Ultrasound-Assisted Claisen-Schmidt Condensation
Ultrasound irradiation has been used to enhance chalcone synthesis by improving mass transfer and reaction kinetics.
- Reactants: 3-methoxyacetophenone and 2,4-dihydroxybenzaldehyde
- Catalyst: KOH (10 M)
- Solvent: Methanol
- Conditions: Ultrasound irradiation at 70 °C for 6 hours
- Molar Ratio: Benzaldehyde to acetophenone typically 2:1 for optimal crystallization and purification
- Yield: High yields reported, often exceeding 90%
This method improves reaction rate and yield, and the ultrasound facilitates cleaner reactions with fewer side products.
Microwave-Assisted and Nanocatalyst Methods
Microwave irradiation combined with nanocatalysts (e.g., zinc nanoferrite) has been reported to synthesize chalcones efficiently.
- Advantages: Rapid heating, uniform energy distribution, short reaction times (30–45 minutes), high yields (~95%)
- Catalyst: Zinc nanoferrite or other nanomaterials
- Solvent: Polyethylene glycol (PEG-400) or solvent-free conditions
- Outcomes: High purity products with minimal side reactions
This modern approach is promising for industrial applications due to scalability and environmental benefits.
This natural isolation provides reference standards and bioactivity insights but is less practical for large-scale preparation.
Summary Table of Preparation Methods for 2',4'-Dihydroxy-3-methoxychalcone
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies and potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.
Comparison with Similar Compounds
Key Compounds Compared
Substituent Impact on Bioactivity
- Hydroxy Groups: DH-3-MC’s antifungal activity is enhanced by its 2',4'-dihydroxy configuration, which facilitates hydrogen bonding with fungal enzymes . In contrast, 2',4'-dichloro-4-hydroxy-3-methoxychalcone shows reduced antifungal activity but higher antioxidant capacity (IC50 26.10 ppm) due to electron-withdrawing chloro groups stabilizing the keto-enol tautomer .
- Methoxy Groups : Methoxy substituents at position 3 (DH-3-MC) improve lipid solubility and membrane permeability compared to 2-methoxy derivatives (e.g., DH-2-MC) . 4,4′-Dimethoxy-2′-hydroxychalcone, however, exhibits weaker antioxidative effects due to steric hindrance from adjacent methoxy groups .
Research Findings and Data
Spectral and Computational Validation
- Mass Spectrometry : DH-3-MC’s molecular ion ([M+H]+) aligns with its theoretical mass (270.28 g/mol), confirmed via HR-ESI-MS .
- NMR Analysis : Distinct signals at δ 3.90 ppm (OCH3) and δ 6.07 ppm (OH) in its 1H-NMR spectrum confirm substituent positions .
Limitations and Challenges
- Synthetic Complexity : Introducing chloro or methoxy groups (e.g., 2',4'-dichloro-4-hydroxy-3-methoxychalcone) requires precise Claisen-Schmidt condensation conditions, reducing yields to ~50% .
Biological Activity
2',4'-Dihydroxy-3-methoxychalcone is a naturally occurring compound belonging to the chalcone class, which is a type of flavonoid. This compound is characterized by its unique structural features, including two hydroxyl groups at the 2 and 4 positions and a methoxy group at the 3 position of the aromatic ring. These specific substitutions contribute to its diverse biological activities, including antioxidant , anticancer , antimicrobial , and anti-inflammatory properties.
Chemical Structure and Synthesis
The synthesis of 2',4'-dihydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction combines 2-hydroxyacetophenone and vanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a base catalyst, such as potassium hydroxide, to yield the desired chalcone. The synthesis can be optimized using ultrasound irradiation to enhance yield and purity.
Anticancer Activity
Research has demonstrated that 2',4'-dihydroxy-3-methoxychalcone exhibits significant anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. The compound's effectiveness is quantified using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. Notably, studies report IC50 values below 20 µg/mL for this compound, indicating potent cytotoxicity:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 12.80 |
| WiDr | 19.57 |
| T47D | 20.73 |
These findings suggest that 2',4'-dihydroxy-3-methoxychalcone could serve as a potential therapeutic agent in cancer treatment.
Antioxidant Activity
The antioxidant activity of 2',4'-dihydroxy-3-methoxychalcone is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is essential in preventing cellular damage and reducing the risk of chronic diseases associated with oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Studies indicate that it can effectively reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
2',4'-Dihydroxy-3-methoxychalcone also exhibits antimicrobial properties. It disrupts microbial cell membranes and inhibits essential microbial enzymes, which contributes to its effectiveness against various pathogens.
The biological activities of 2',4'-dihydroxy-3-methoxychalcone are linked to its interaction with multiple molecular targets:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Anticancer Mechanism : Inducing apoptosis through various signaling pathways.
- Anti-inflammatory Mechanism : Inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Mechanism : Disrupting microbial cell integrity.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study conducted on HeLa, WiDr, and T47D cells demonstrated that treatment with varying concentrations of 2',4'-dihydroxy-3-methoxychalcone resulted in significant cytotoxic effects, with notable apoptosis observed via flow cytometry analysis.
- In Vivo Anti-inflammatory Effects : In animal models, administration of this chalcone derivative showed reduced swelling and pain in inflammatory conditions, supporting its potential use as an anti-inflammatory agent.
- Antioxidant Efficacy : Comparative studies highlighted that 2',4'-dihydroxy-3-methoxychalcone exhibited higher antioxidant capacity than other flavonoids tested under similar conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
